1-isopropyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Description
This compound is a complex heterocyclic molecule featuring a fused pyrazolo[4,3-e]pyridine core linked to a cyclopentane ring and a 1,3,4-thiadiazole moiety substituted with isopropyl groups. The isopropyl substituents likely enhance lipophilicity, influencing bioavailability and membrane permeability.
Properties
Molecular Formula |
C18H22N6OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-propan-2-yl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C18H22N6OS/c1-9(2)17-22-23-18(26-17)21-16(25)14-11-6-5-7-13(11)20-15-12(14)8-19-24(15)10(3)4/h8-10H,5-7H2,1-4H3,(H,21,23,25) |
InChI Key |
WDHORTMSQRKZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves multiple steps. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1-isopropyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*Estimated based on molecular formula (C19H24N6OS).
Key Comparative Insights
Isopropyl groups in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases), though this requires experimental validation.
Core Heterocycle Differences :
- Pyrazolo-pyridine vs. Imidazo-pyridine : The imidazo-pyridine derivative includes a nitro group, which could confer redox activity or electrophilic reactivity absent in the target compound. The pyrazolo-pyridine core is more rigid, possibly favoring selective target engagement.
Bioactivity Trends :
- Tetrazole-based compounds (e.g., 2h, 2j ) demonstrate plant growth regulation, whereas thiadiazole-containing analogs are more commonly associated with antimicrobial or kinase-inhibitory roles. This suggests the target compound’s thiadiazole moiety may direct its biological activity toward kinase or pathogen targets rather than plant physiology.
Synthetic and Analytical Methods :
- The isolation and characterization of structurally complex analogs (e.g., ) rely on advanced NMR and mass spectrometry, techniques critical for confirming the target compound’s regiochemistry and purity.
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 370.43 g/mol. The structure features a tetrahydrocyclopenta[b]pyrazolo framework combined with a thiadiazole moiety, which is known for contributing to various biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.43 g/mol |
| Key Functional Groups | Thiadiazole, Pyrazolo, Amide |
| Stereochemistry | Tetrahydrocyclopenta structure |
Antimicrobial Activity
Research has shown that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have demonstrated effectiveness against various bacterial strains and fungi. In a study involving structurally similar compounds, it was found that the presence of the thiadiazole moiety enhances antimicrobial activity due to its ability to disrupt microbial cell walls and inhibit essential enzymes.
Case Studies
- Thiadiazole Derivatives : A study on various thiadiazole derivatives highlighted their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These compounds were found to induce apoptosis through mitochondrial pathways.
- Molecular Docking Studies : Computational studies using molecular docking have suggested that the compound can effectively bind to active sites of key enzymes involved in cancer metabolism, potentially inhibiting their function and leading to reduced tumor growth.
- In Vivo Studies : Animal model studies have indicated that similar compounds can reduce tumor size and improve survival rates when administered in appropriate dosages.
Synthesis Methods
The synthesis of 1-isopropyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multi-step reactions starting from easily accessible precursors. Common methods include:
- Condensation Reactions : Combining isopropyl thiadiazole with cyclopentapyridine derivatives.
- Cyclization Techniques : Utilizing cyclization reactions to form the pyrazolo structure.
- Functional Group Modifications : Post-synthetic modifications to introduce the carboxamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
